molecular formula C12H6BrIS B13904311 6-Bromo-2-iododibenzothiophene

6-Bromo-2-iododibenzothiophene

Cat. No.: B13904311
M. Wt: 389.05 g/mol
InChI Key: QMDHATXFGMAJRY-UHFFFAOYSA-N
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Description

6-Bromo-2-iododibenzothiophene is an organosulfur compound that belongs to the dibenzothiophene family It is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iododibenzothiophene typically involves the lithiation of dibenzothiophene followed by halogenation. One common method includes the lithiation of dibenzothiophene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by reaction with 1,2-diiodoethane to produce 4-iododibenzothiophene. This intermediate is then subjected to benzyltrimethylammonium tribromide (BTMABr3) in the presence of zinc chloride (ZnCl2) and acetic acid (AcOH) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-iododibenzothiophene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its derivatives have been shown to inhibit nitric oxide production in certain cell lines, indicating potential anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-iododibenzothiophene
  • 4-Iodo-6-trimethylsilyldibenzothiophene

Uniqueness

6-Bromo-2-iododibenzothiophene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C12H6BrIS

Molecular Weight

389.05 g/mol

IUPAC Name

6-bromo-2-iododibenzothiophene

InChI

InChI=1S/C12H6BrIS/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H

InChI Key

QMDHATXFGMAJRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=C(C=C3)I

Origin of Product

United States

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